

dealing with nuclease contamination in topoisomerase I activity assays

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Technical Support Center: Topoisomerase I Assays

This guide provides troubleshooting strategies and frequently asked questions to help researchers identify, manage, and prevent nuclease contamination in topoisomerase I (Topo I) activity assays.

Frequently Asked Questions (FAQs)

Q1: What is nuclease contamination and why is it a problem in topoisomerase I assays?

Nuclease contamination refers to the presence of unwanted enzymes (nucleases) that degrade DNA. In a Topo I relaxation assay, the goal is to observe the conversion of supercoiled plasmid DNA to a relaxed form. Nuclease activity can nick, linearize, or completely degrade the plasmid DNA substrate, leading to results that can be misinterpreted or completely obscure the topoisomerase activity.[1][2] For instance, an accumulation of nicked, open-circular DNA can interfere with the interpretation of the assay.[3]

Q2: What are the visual signs of nuclease contamination on an agarose gel?

The primary signs of nuclease contamination on an agarose gel include:

- Smearing of DNA bands: This indicates random degradation of the DNA substrate.[4]

- Disappearance of the supercoiled DNA band: The substrate is being degraded.
- Increase in nicked (open-circular) or linear DNA bands: Nucleases can introduce single-stranded (nicks) or double-stranded breaks.[1][2]
- Overall decrease in total DNA: As the incubation time or enzyme concentration increases, the total amount of visible DNA in the lane may decrease due to extensive degradation.[2]

Q3: How can I distinguish between topoisomerase I activity and nuclease activity?

Topoisomerase I relaxes supercoiled DNA, resulting in a series of topoisomers that migrate slower than the supercoiled form on an agarose gel. In contrast, nuclease activity results in the degradation of the DNA. A key difference is that many contaminating nucleases require divalent cations like magnesium (Mg^{2+}) for activity, whereas eukaryotic Topoisomerase I does not.[3] Running a control reaction without Mg^{2+} can help differentiate the two activities; if the degradation persists, the nuclease is likely cation-independent.

Q4: What are the most common sources of nuclease contamination?

Nuclease contamination can be introduced from various sources, including:

- Crude cell extracts or partially purified enzyme preparations: These are common sources of endogenous nucleases.[4][5]
- Reagents and solutions: Water, buffers, or enzyme stocks can be contaminated.
- Lab equipment: Pipettors, tubes, and gel rigs can carry over nucleases from previous experiments.[6]
- Personnel: Nucleases are present on skin ("fingerases") and can be introduced through improper handling.[7]
- Bacterial contamination: Microorganisms are a significant source of nucleases.[6]

Troubleshooting Guide

Problem: My supercoiled DNA band is disappearing or smearing, even in my no-enzyme control.

- Possible Cause: This strongly suggests that one or more of your reagents (water, buffer, DNA substrate) or your equipment (tubes, tips) is contaminated with nucleases.
- Solution: Systematically test each component. Set up reactions where you substitute one component at a time with a fresh, certified nuclease-free alternative. Wipe down all equipment, including pipettors and work surfaces, with a nuclease decontamination solution.
[\[6\]](#)

Problem: I see an increase in the nicked (open-circular) DNA band that is dependent on the amount of my Topo I enzyme preparation added.

- Possible Cause: Your Topoisomerase I enzyme preparation is likely contaminated with a nicking nuclease (an endonuclease).[\[2\]](#)
- Solution:
 - Perform a Nuclease-Specific Assay: Incubate your enzyme preparation with the plasmid substrate in a buffer that lacks the essential components for Topo I activity but supports nuclease activity (e.g., include Mg^{2+} but use a buffer composition not ideal for Topo I). See the protocol below.
 - Further Purify the Enzyme: If contamination is confirmed, additional purification steps, such as ion-exchange or affinity chromatography, may be necessary to separate the Topoisomerase I from the contaminating nucleases.[\[2\]](#)

Problem: My relaxed DNA bands are faint or disappear with longer incubation times.

- Possible Cause: A low level of nuclease contamination may be present, which becomes more apparent with extended reaction times.
- Solution:
 - Optimize Incubation Time: Reduce the incubation time to the minimum required to observe Topo I activity.
 - Check Reagent Purity: Re-evaluate all reagents for contamination. Even trace amounts can cause issues over time.

- Add a Nuclease Inhibitor: Consider adding EDTA to the reaction if not already present, as it chelates the divalent cations many nucleases depend on. The Topo I assay buffer often contains EDTA for this reason.^{[3][8]}

Visualizing Experimental Workflows and Problems

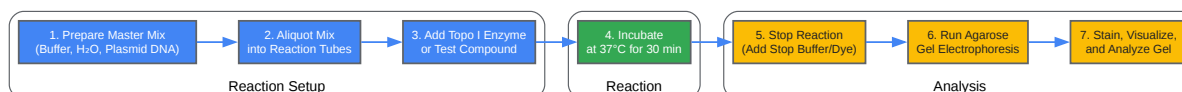


Figure 1: Standard Topoisomerase I Assay Workflow

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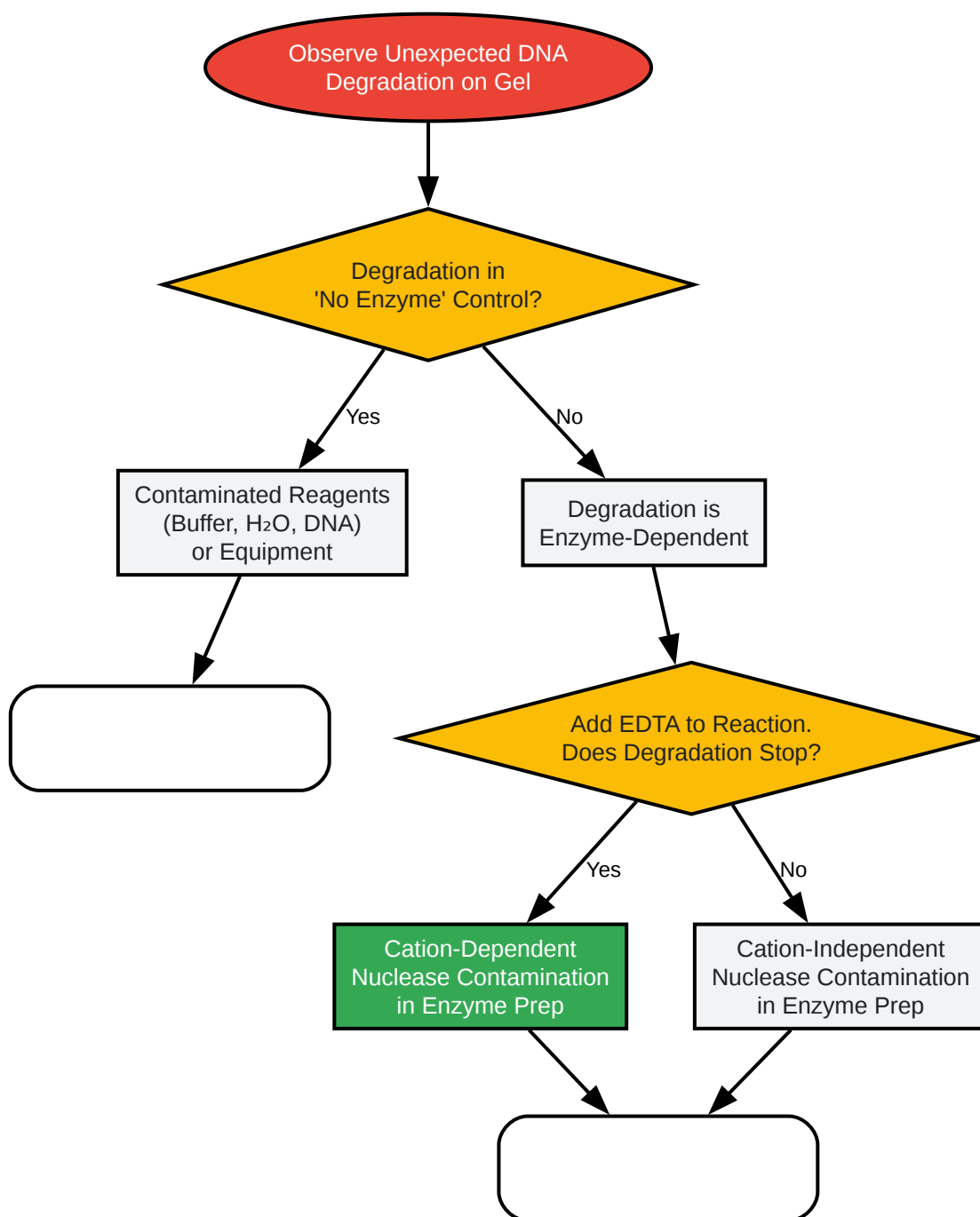


Figure 2: Troubleshooting Nuclease Contamination

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Data Summary Tables

Table 1: Comparison of Expected Gel Results

Observation	Clean Topoisomerase I Assay	Assay with Nuclease Contamination
Supercoiled Band	Decreases as it's converted to relaxed forms.	Decreases rapidly or disappears completely.
Relaxed Bands	Appear as a ladder of topoisomers.	May appear transiently but then fade or smear.
Nicked Band	Remains at a low, constant background level.	Increases significantly; may become the dominant band.[1]
Linear Band	Absent.	May appear if a double-strand cutting nuclease is present.
Overall Lane	Bright, distinct bands.	Smearing, loss of total fluorescence.[4]

Table 2: Typical Topoisomerase I Reaction Buffer Components

Component	Concentration (1X)	Purpose	Reference
Tris-HCl (pH 7.5-7.9)	10-20 mM	Buffering agent	[3],[8]
NaCl	150-200 mM	Salt concentration for enzyme activity	[3],[8]
EDTA	1 mM	Chelates divalent cations, inhibiting many nucleases	[3],[8]
Bovine Serum Albumin (BSA)	0.1%	Stabilizes the enzyme	[3]
Spermidine	0.1 mM	Stabilizes DNA	[3]
Glycerol	5%	Stabilizes the enzyme	[8]

Key Experimental Protocols

Protocol 1: Standard Topoisomerase I Relaxation Assay

This protocol is for a standard assay to measure Topo I activity by observing the relaxation of supercoiled plasmid DNA.[\[3\]](#)[\[4\]](#)[\[9\]](#)

Materials:

- Supercoiled plasmid DNA (e.g., pBR322 or pUC19) at 0.25 µg/µL
- 10X Topo I Assay Buffer (see Table 2 for a typical composition)
- Topoisomerase I enzyme preparation (purified or cell extract)
- Nuclease-free water
- 5X Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[\[3\]](#)
- 1% Agarose gel in 1X TAE buffer
- Ethidium bromide or other DNA stain

Procedure:

- On ice, prepare a 20 µL reaction in a microcentrifuge tube. Add components in the following order:
 - Nuclease-free water (to final volume of 20 µL)
 - 2 µL of 10X Topo I Assay Buffer
 - 1 µL of supercoiled DNA (250 ng)
 - 1-5 µL of Topo I enzyme preparation (a dilution series is recommended, especially for crude extracts).[\[4\]](#)[\[5\]](#)
- Include a "no enzyme" negative control.
- Incubate the reactions at 37°C for 30 minutes.[\[3\]](#)
- Stop the reaction by adding 5 µL of 5X Stop Buffer/Gel Loading Dye.[\[4\]](#)

- Load the entire sample onto a 1% agarose gel.
- Run the gel at 5-10 V/cm until the dye front nears the end.[\[4\]](#)
- Stain the gel with ethidium bromide, destain with water, and visualize under UV light.[\[3\]](#)

Protocol 2: Assay for Detecting DNase Contamination

This assay is designed to specifically detect nuclease activity in your enzyme preparation or other reagents.[\[10\]](#)

Materials:

- Same as Protocol 1, plus:
- 10X Nuclease Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)

Procedure:

- Set up four parallel 20 µL reactions:
 - Reaction A (Positive Control): 2 µL 10X Topo I Buffer, 1 µL DNA, 1 µL Topo I enzyme.
 - Reaction B (Nuclease Test): 2 µL 10X Nuclease Assay Buffer, 1 µL DNA, 1 µL Topo I enzyme preparation.
 - Reaction C (Buffer Control): 2 µL 10X Nuclease Assay Buffer, 1 µL DNA, 1 µL enzyme storage buffer (no enzyme).
 - Reaction D (DNA Control): 2 µL 10X Nuclease Assay Buffer, 1 µL DNA, no enzyme.
- Incubate all reactions at 37°C for 60-90 minutes (a longer incubation increases sensitivity for detecting low-level contamination).
- Stop and analyze all reactions on a 1% agarose gel as described in Protocol 1.

Interpreting Results:

- If Reaction A shows relaxation and Reaction B shows smearing or loss of the plasmid band, your enzyme prep is contaminated with a cation-dependent nuclease.
- If both A and B show smearing, your prep contains a cation-independent nuclease or the contamination is very high.
- If Reaction C or D shows degradation, your buffer or DNA stock is contaminated.

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